3-(2-Phenoxyethyl)quinazolin-4-one
Description
Properties
IUPAC Name |
3-(2-phenoxyethyl)quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c19-16-14-8-4-5-9-15(14)17-12-18(16)10-11-20-13-6-2-1-3-7-13/h1-9,12H,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBSJYNKZTOBMTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCN2C=NC3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Phenoxyethyl)quinazolin-4-one typically involves the condensation of 2-aminobenzamide with an appropriate aldehyde or ketone. One common method involves the reaction of 2-aminobenzamide with 2-phenoxyacetaldehyde in the presence of a catalyst such as acetic acid under reflux conditions . Another approach utilizes microwave-assisted synthesis, which can significantly reduce reaction times and improve yields .
Industrial Production Methods
Industrial production of quinazolinone derivatives often employs green chemistry approaches to minimize environmental impact. For example, the use of deep eutectic solvents and microwave irradiation has been reported to enhance the efficiency and sustainability of the synthesis process . Additionally, visible light-induced condensation cyclization methods have been developed to further streamline the production of these compounds .
Chemical Reactions Analysis
Types of Reactions
3-(2-Phenoxyethyl)quinazolin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different substituents.
Reduction: Reduction reactions can modify the quinazolinone ring, leading to the formation of dihydroquinazolinones.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinazolinone scaffold.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Major Products Formed
The major products formed from these reactions include various substituted quinazolinones, which can exhibit enhanced biological activities compared to the parent compound .
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that quinazolinone derivatives exhibit significant antimicrobial properties. For instance, compounds structurally similar to 3-(2-Phenoxyethyl)quinazolin-4-one have shown effectiveness against various bacterial and fungal strains. In one study, derivatives exhibited superior inhibitory effects against Xanthomonas oryzae and Xanthomonas axonopodis, with half-effective concentration (EC50) values indicating their potential as agricultural bactericides .
| Compound | Activity | EC50 (µg/mL) |
|---|---|---|
| This compound | Antibacterial | 47.6 |
| Other derivatives | Antifungal | 50 |
Antihistaminic Properties
Quinazolinones have also been explored for their antihistaminic activities. A related compound demonstrated significant protection against histamine-induced bronchospasm in guinea pigs, suggesting that this compound could have similar applications in treating allergic reactions and asthma .
Anticancer Potential
The anticancer properties of quinazolinone derivatives have been extensively studied. For example, certain analogs have shown cytotoxic effects on various cancer cell lines, including prostate (PC3), breast (MCF-7), and colon (HT-29) cancers. The most potent compounds displayed IC50 values in the low micromolar range, indicating their potential as chemotherapeutic agents .
| Cell Line | Compound | IC50 (µM) |
|---|---|---|
| PC3 | A3 | 10 |
| MCF-7 | A5 | 10 |
| HT-29 | A6 | 12 |
Antiviral Activity
In addition to antibacterial and anticancer properties, quinazolinones have shown antiviral activity against several viruses. A derivative was found to inhibit the replication of viruses such as Coxsackie virus B4 and Sindbis virus in Vero cell cultures, highlighting its potential in antiviral drug development .
Mechanistic Insights
Recent studies have focused on the structure-activity relationship (SAR) of quinazolinone derivatives, revealing insights into their mechanisms of action. For instance, modifications to the quinazoline core can significantly alter their biological activity, providing a roadmap for the design of more effective therapeutic agents .
Applications in Agriculture
The agricultural sector can benefit from the antimicrobial properties of this compound. Its effectiveness against plant pathogens suggests potential applications as a biopesticide or fungicide, contributing to sustainable agricultural practices.
Mechanism of Action
The mechanism of action of 3-(2-Phenoxyethyl)quinazolin-4-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit biofilm formation in Pseudomonas aeruginosa by interfering with the quorum sensing system . Additionally, molecular docking studies suggest that the compound binds to the transcriptional regulator PqsR, thereby disrupting bacterial communication and virulence .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The biological activity of quinazolin-4-one derivatives is highly dependent on substituent type, position, and electronic properties. Key analogues include:
Key Observations :
- C2 Substituents: Methyl or phenyl groups at C2 enhance analgesic and antitumor activity, respectively. For example, 2-methyl-4(3H)-quinazolinone exhibits 2.5-fold higher analgesic potency than Aspirin , while 2-phenyl derivatives inhibit KSP, a mitotic spindle protein critical in cancer progression .
- C3 Substituents: Bulky groups like benzyl or phenoxyethyl improve target selectivity. The phenoxyethyl group in 3-(2-Phenoxyethyl)quinazolin-4-one may mimic the 3-benzyl group in 3-benzyl-2-methylquinazolin-4-one, which shows dual antimicrobial and lubrication properties .
Pharmacological Activity Comparison
Analgesic Activity
- This compound vs. 2-Methyl-4(3H)-quinazolinone: The methyl group at C2 in 2-methyl-4(3H)-quinazolinone enhances cyclooxygenase (COX) inhibition, yielding superior analgesia (ED₅₀ = 12 mg/kg) compared to Aspirin (ED₅₀ = 30 mg/kg) . The phenoxyethyl group in this compound may similarly modulate COX or opioid receptors, though direct data is lacking.
- 3-(Benzyl)-2-substituted amino derivatives: These compounds exhibit ED₅₀ values of 8–15 mg/kg in hot-plate tests, suggesting that bulky C3 substituents enhance blood-brain barrier penetration .
Antitumor Activity
- This compound vs. Auranomides: Marine-derived auranomides (e.g., auranomide A) arrest mitosis by inhibiting KSP, with IC₅₀ values of 0.8–2.1 µM in HeLa cells . The phenoxyethyl group may confer similar activity, but its hydrophobicity could affect bioavailability.
- 2-(Furan-2-yl)quinazolin-4-one derivatives: These derivatives show IC₅₀ values of 4–18 µM against MCF-7 breast cancer cells, attributed to furan-mediated DNA intercalation .
Cytotoxicity and Selectivity
- 2-Phenoxyethyl 4-hydroxy benzoate vs. This compound: 2-Phenoxyethyl 4-hydroxy benzoate demonstrates potent cytotoxicity against MCF-7 cells (11% viability at 500 µg/mL) via intercalative DNA binding, while its ortho-substituted analogue is less active (52% viability) . The quinazolinone core in this compound may enhance this effect through additional hydrogen bonding.
Q & A
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and goggles to avoid skin/eye contact (H313/H333 hazards) .
- Ventilation : Use fume hoods for weighing and reactions to prevent inhalation of dust/aerosols .
- Spill management : Neutralize spills with activated charcoal and dispose via hazardous waste protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
